(5-Bromo-3,4-dimethoxypyridin-2-yl)acetonitrile (5-Bromo-3,4-dimethoxypyridin-2-yl)acetonitrile
Brand Name: Vulcanchem
CAS No.: 850349-70-1
VCID: VC3948155
InChI: InChI=1S/C9H9BrN2O2/c1-13-8-6(10)5-12-7(3-4-11)9(8)14-2/h5H,3H2,1-2H3
SMILES: COC1=C(C(=NC=C1Br)CC#N)OC
Molecular Formula: C9H9BrN2O2
Molecular Weight: 257.08 g/mol

(5-Bromo-3,4-dimethoxypyridin-2-yl)acetonitrile

CAS No.: 850349-70-1

Cat. No.: VC3948155

Molecular Formula: C9H9BrN2O2

Molecular Weight: 257.08 g/mol

* For research use only. Not for human or veterinary use.

(5-Bromo-3,4-dimethoxypyridin-2-yl)acetonitrile - 850349-70-1

Specification

CAS No. 850349-70-1
Molecular Formula C9H9BrN2O2
Molecular Weight 257.08 g/mol
IUPAC Name 2-(5-bromo-3,4-dimethoxypyridin-2-yl)acetonitrile
Standard InChI InChI=1S/C9H9BrN2O2/c1-13-8-6(10)5-12-7(3-4-11)9(8)14-2/h5H,3H2,1-2H3
Standard InChI Key IKRNNYGGEZLQSV-UHFFFAOYSA-N
SMILES COC1=C(C(=NC=C1Br)CC#N)OC
Canonical SMILES COC1=C(C(=NC=C1Br)CC#N)OC

Introduction

Chemical Identity and Structural Features

Systematic Nomenclature and Identifiers

The compound is systematically named (5-bromo-3,4-dimethoxypyridin-2-yl)acetonitrile under IUPAC nomenclature. Alternative designations include 2-(5-bromo-3,4-dimethoxypyridin-2-yl)acetonitrile and the trade synonym 2-Pyridineacetonitrile,5-bromo-3,4-dimethoxy . Its structural uniqueness arises from:

  • Positional isomerism: Bromine at C5, methoxy groups at C3/C4

  • Functional group arrangement: Acetonitrile (-CH2CN) at C2

  • Electron distribution: Conjugated π-system with alternating electron-rich/depleted regions

Molecular Architecture

The molecular formula C₉H₉BrN₂O₂ corresponds to a planar pyridine core with three substituents:

  • Bromine (Br) at C5

  • Methoxy (-OCH₃) groups at C3 and C4

  • Acetonitrile (-CH₂CN) at C2

Physicochemical Properties

Experimental and calculated molecular parameters from supplier documentation are summarized below:

PropertyValueMethod/Source
Molecular Weight257.084 g/molMass spectrometry
Exact Mass255.985 DaHRMS
Topological Polar Surface Area55.14 ŲComputational
Partition Coefficient (LogP)1.927XLogP3
Water Solubility~1.4 mg/mLEstimated from LogP

The moderate LogP value indicates balanced lipophilicity/hydrophilicity, suggesting potential membrane permeability in biological systems. The polar surface area, dominated by pyridine nitrogen and methoxy oxygen atoms, implies limited blood-brain barrier penetration .

While direct synthesis protocols for (5-bromo-3,4-dimethoxypyridin-2-yl)acetonitrile aren't explicitly detailed in available sources, analogous pyridine functionalization strategies from referenced materials suggest plausible routes:

Bromination of Pyridine Precursors

A likely pathway involves electrophilic bromination of 3,4-dimethoxypyridin-2-yl-acetonitrile. Using bromine (Br₂) or N-bromosuccinimide (NBS) in acetic acid could introduce the C5 bromine atom. Reaction conditions would require precise temperature control (0-5°C) to prevent over-bromination .

Cyanoalkylation Reactions

Alternative approaches may employ:

  • Mitsunobu reaction: Coupling 5-bromo-3,4-dimethoxypyridin-2-ol with bromoacetonitrile using triphenylphosphine and DIAD

  • Nucleophilic substitution: Reacting 2-chloromethyl-5-bromo-3,4-dimethoxypyridine with sodium cyanide (NaCN) in DMF

Yield optimization would necessitate inert atmospheres and moisture-free conditions, as cyanide intermediates are hydrolysis-sensitive .

Future Research Directions

Key knowledge gaps and research opportunities include:

  • Crystallographic studies: Single-crystal XRD to resolve 3D conformation

  • Process optimization: Development of continuous flow synthesis

  • Toxicological profiling: In vivo genotoxicity assays per OECD guidelines

Advances in these areas could position (5-bromo-3,4-dimethoxypyridin-2-yl)acetonitrile as a versatile building block for drug discovery pipelines.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator